Rengyol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

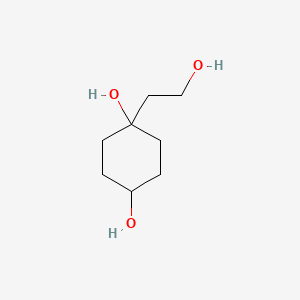

Rengyol is a natural compound isolated from the fruits of Forsythia suspensa, a plant commonly used in traditional Chinese medicine. It is a cyclohexylethane derivative with the molecular formula C8H16O3. This compound is known for its unique nonaromatic C6-C2 carbon skeleton, which is derived from phenylpropanoids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Rengyol can be synthesized through various organic synthesis routes. One common method involves the reduction of corresponding ketones or aldehydes using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous conditions to prevent the decomposition of the reducing agent .

Industrial Production Methods

Industrial production of this compound involves the extraction and purification from Forsythia suspensa fruits. The process includes drying the fruits, followed by solvent extraction using ethanol or methanol. The extract is then subjected to chromatographic techniques to isolate this compound .

Analyse Des Réactions Chimiques

Types of Reactions

Rengyol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction of this compound can yield alcohols using reducing agents like NaBH4 or LiAlH4.

Substitution: This compound can undergo nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, anhydrous conditions.

Substitution: Nucleophiles such as halides, amines, or thiols.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anti-emetic Properties

One of the primary applications of Rengyol is its role as an inhibitor of emesis (vomiting) induced by copper sulfate pentahydrate. This property has been highlighted in studies investigating the anti-emetic principles found in Inula linariaefolia and Forsythia suspensa, where this compound was identified among other compounds that exhibit similar effects .

Pharmacological Applications

This compound's pharmacological potential extends to various areas:

- Antioxidant Activity : Research indicates that this compound may possess antioxidant properties, which could be beneficial in protecting cells from oxidative stress.

- Diabetes Management : Compounds derived from Forsythia suspensa, including this compound, have shown promise in managing blood glucose levels and improving insulin sensitivity in diabetic models .

Study on Emesis Inhibition

In a study by Kinoshita et al. (1996), this compound was isolated as one of the active compounds that inhibited emesis induced by copper sulfate. The study demonstrated that this compound effectively reduced vomiting episodes in animal models, suggesting its potential use in treating nausea and vomiting associated with various medical conditions .

Antioxidant Effects

A study conducted on extracts from Forsythia suspensa demonstrated that this compound exhibited significant antioxidant activity. The research involved both in vitro and in vivo assessments, showing that this compound could mitigate oxidative damage to pancreatic beta cells, thereby enhancing cell viability under stress conditions .

Applications Summary Table

| Application Area | Description | Key Findings |

|---|---|---|

| Anti-emetic | Inhibits vomiting induced by copper sulfate | Effective reduction of emesis in animal models |

| Antioxidant | Protects cells from oxidative stress | Significant increase in cell viability observed |

| Diabetes Management | Improves insulin sensitivity and glucose control | Positive effects on blood glucose levels reported |

Mécanisme D'action

Rengyol exerts its effects through various molecular targets and pathways. It is believed to interact with enzymes and proteins involved in oxidative stress and inflammation. The hydroxyl groups in this compound can scavenge free radicals, thereby reducing oxidative damage. Additionally, this compound may inhibit the activity of pro-inflammatory cytokines, contributing to its anti-inflammatory properties .

Comparaison Avec Des Composés Similaires

Similar Compounds

Rengyoxide: Another cyclohexylethane derivative with similar structural features.

Rengyolone: A related compound with a similar carbon skeleton but different functional groups.

Uniqueness of Rengyol

This compound is unique due to its specific nonaromatic C6-C2 carbon skeleton and the presence of multiple hydroxyl groups. These structural features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Activité Biologique

Rengyol, a C6-C2 natural alcohol isolated from Forsythia suspensa, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including case studies, data tables, and detailed analyses of this compound's pharmacological properties.

Chemical Structure and Properties

This compound (C8H16O3) is characterized by its cyclohexanol structure. It has been identified alongside other compounds such as rengyoxide and rengyolone, which also exhibit notable biological activities. The structural similarities between these compounds suggest potential synergistic effects when used in herbal formulations .

Biological Activities

This compound has demonstrated several biological activities, primarily through in vitro studies. Key areas of research include:

- Antioxidant Activity : this compound exhibits significant antioxidant properties, contributing to its potential in combating oxidative stress. Studies have shown that it can scavenge free radicals, thus protecting cells from oxidative damage .

- Antibacterial Effects : Research indicates that extracts containing this compound have antibacterial properties. For instance, methanol extracts of Forsythia suspensa fruit demonstrated effectiveness against various bacterial strains, highlighting this compound's role as a bioactive component .

- Antitumor Potential : Preliminary studies suggest that this compound may have anticancer effects. Its ability to inhibit cell proliferation in certain cancer cell lines has been noted, although further research is required to elucidate the underlying mechanisms .

Case Studies and Experimental Data

-

Antioxidant Activity Assessment :

- A study measured the DPPH radical scavenging activity of this compound, revealing an IC50 value of 0.063 mg/mL, indicating strong antioxidant capabilities.

- The correlation between total phenolic content and antioxidant activity was significant (r=0.956, p<0.05) in extracts containing this compound .

- Antibacterial Efficacy :

- Antitumor Activity :

Table 1: Biological Activities of this compound

Propriétés

IUPAC Name |

1-(2-hydroxyethyl)cyclohexane-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c9-6-5-8(11)3-1-7(10)2-4-8/h7,9-11H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWORTZAXDSRCIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)(CCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.